

(±)-Sinactine chemical structure and properties

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Compound of Interest

Compound Name: (+)-Sinactine

Cat. No.: B150600

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(±)-Sinactine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Sinactine, also known as (±)-Tetrahydroepiberberine, is a naturally occurring protoberberine alkaloid found in various plant species. As a member of the isoquinoline alkaloid family, it has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of (±)-Sinactine, with a focus on its potential as an antifungal and antiviral agent.

Chemical Structure and Physicochemical Properties

(±)-Sinactine is a tetracyclic isoquinoline alkaloid with the chemical formula $C_{20}H_{21}NO_4$ ^[1]. Its structure features a fused ring system with methoxy and methylenedioxy functional groups.

Table 1: Physicochemical Properties of (±)-Sinactine

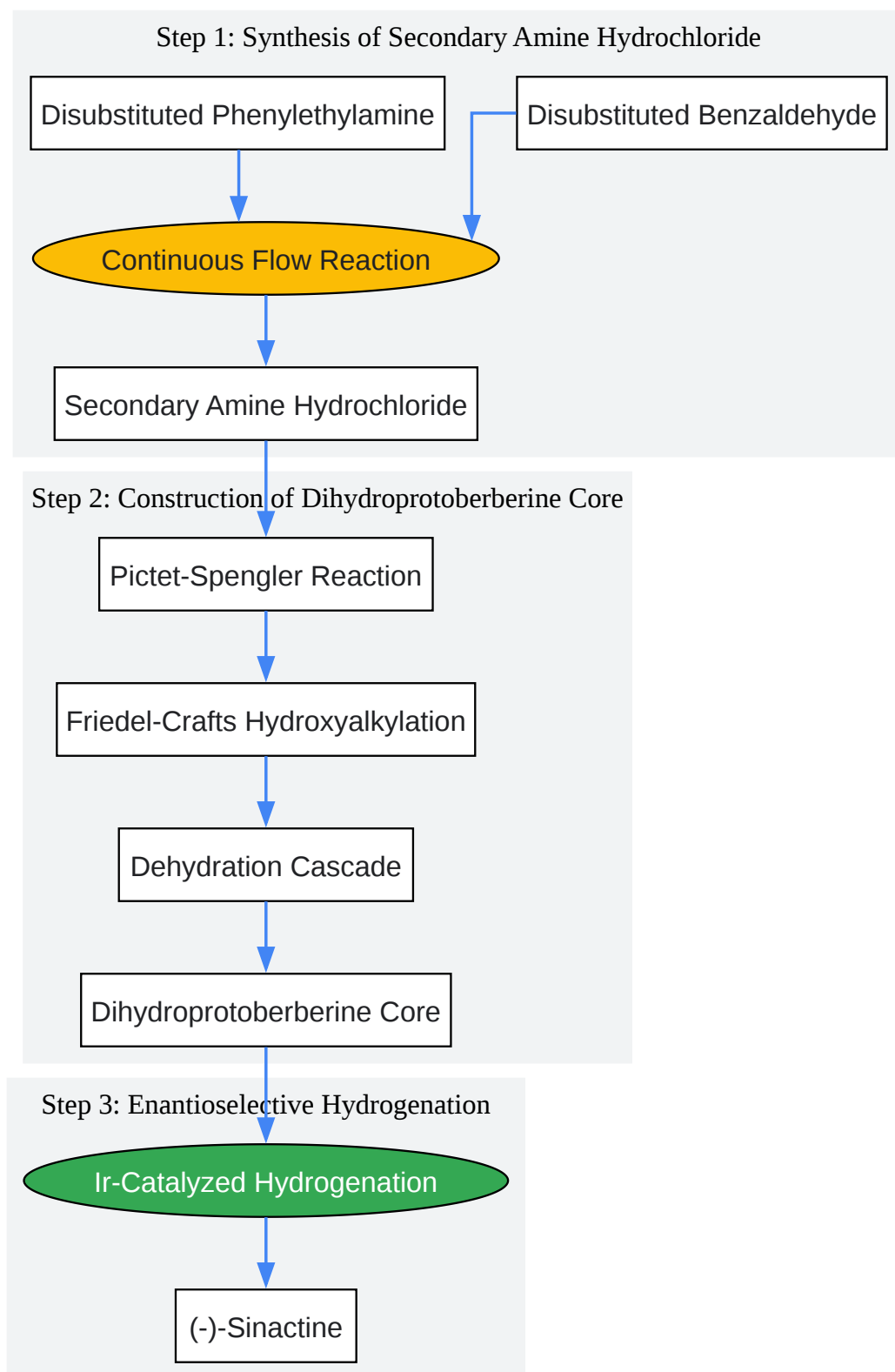
Property	Value	Reference
IUPAC Name	6,6a,11,14-tetrahydro-8,9-dimethoxy-12H-benzo[a]-1,3-benzodioxolo[4,5-g]quinolizine	[2]
Synonyms	(±)-Tetrahydroepiberberine, Sinactine	[2][3]
CAS Number	38853-67-7	[1]
Molecular Formula	C ₂₀ H ₂₁ NO ₄	[1]
Molecular Weight	339.39 g/mol	[3]
Appearance	Light brown to brown crystalline solid	[3]
Melting Point	175°C (recrystallized from ethanol)	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2][3]
SMILES	<chem>COC1=C(OC)C=C2C(C3N(CC2)CC4=CC=C5OCOC5=C43)=C1</chem>	[2]
InChI Key	UWEHVAXMSWXKRW-UHFFFAOYSA-N	[2]

Experimental Protocols

Total Synthesis of (-)-Sinactine

A concise asymmetric total synthesis of the (-)-enantiomer of Sinactine has been reported by Li, W., et al. (2021). The synthesis involves a three-step process starting from commercially available materials.

Experimental Workflow for the Total Synthesis of (-)-Sinactine



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Caption: Workflow for the total synthesis of (-)-Sinactine.

Detailed Protocol:

The detailed experimental procedures, including reaction conditions, purification methods, and characterization data (NMR, HRMS), are available in the supporting information of the publication by Li, W., et al. in the Journal of Organic Chemistry, 2021, 86(12), 8143–8153[4][5]. The general steps are outlined below:

- **Synthesis of the Secondary Amine Hydrochloride:** This step is achieved through a continuous flow reaction of a disubstituted phenylethylamine and a disubstituted benzaldehyde[4][5].
- **Construction of the Dihydroprotoberberine Core:** The secondary amine hydrochloride undergoes a Pictet-Spengler reaction, followed by a Friedel-Crafts hydroxyalkylation and a dehydration cascade to form the tetracyclic dihydroprotoberberine core[4][5].
- **Enantioselective Hydrogenation:** The final step involves an Iridium-catalyzed enantioselective hydrogenation to introduce the desired stereochemistry at the C-14 position, yielding (-)-Sinactine[4][5].

Biological Activities and Mechanism of Action

(±)-Sinactine, as a tetrahydroprotoberberine alkaloid, exhibits a range of biological activities, with its antifungal and antiviral properties being of particular interest.

Antifungal Activity

(±)-Sinactine has demonstrated activity against the fungal pathogen *Candida albicans*.

Table 2: Antifungal Activity of (±)-Sinactine

Fungal Strain	Activity	Value	Reference
<i>Candida albicans</i>	Minimum Inhibitory Concentration (MIC)	8 µg/mL	[2]

The proposed mechanism of antifungal action for related protoberberine alkaloids, such as berberine, involves the disruption of the fungal cell membrane and the inhibition of ergosterol

biosynthesis[6]. Furthermore, studies on berberine have indicated that its antifungal effects can be mediated through the modulation of the High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) signaling pathway[7].

Antiviral Activity

(±)-Sinactine has shown inhibitory effects against the Parainfluenza-3 (PI-3) virus.

Table 3: Antiviral Activity of (±)-Sinactine

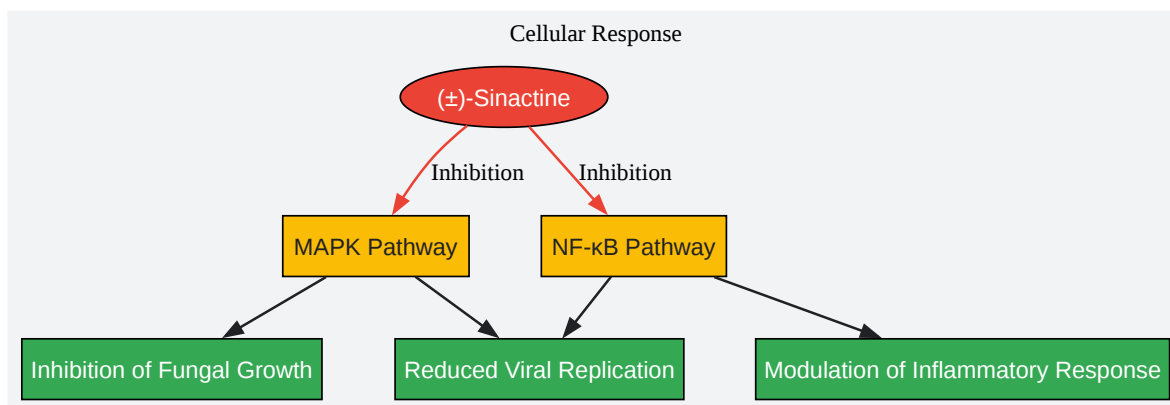
Virus	Assay	Result	Concentration	Reference
Parainfluenza-3 (PI-3) Virus	Cytopathogenic Effect Inhibition	Inhibits viral effect in Vero cells	16 µg/mL	[2]

The antiviral mechanism of action for protoberberine alkaloids is believed to be multifactorial. Studies on the related compound berberine suggest that it can interfere with viral replication by modulating host cell signaling pathways, including the MEK-ERK and NF-κB pathways, which are often exploited by viruses for their propagation[8]. Berberine has also been shown to suppress the virus-induced inflammatory response by inhibiting the TLR7 signaling pathway[9].

Proposed Signaling Pathway Modulation

Based on the known mechanisms of the structurally related and well-studied alkaloid berberine, a proposed signaling pathway for the antifungal and antiviral effects of (±)-Sinactine is presented below. It is hypothesized that (±)-Sinactine may similarly modulate the MAPK and NF-κB signaling pathways to exert its biological effects.

Proposed Signaling Pathway for the Bioactivity of (±)-Sinactine



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Caption: Proposed mechanism of action of (±)-Sinactine.

Conclusion

(±)-Sinactine is a promising natural product with demonstrated antifungal and antiviral activities. Its chemical structure is well-characterized, and a synthetic route for its enantioselective production has been established. While the precise molecular mechanisms of (±)-Sinactine are still under investigation, the known activities of related protoberberine alkaloids provide a strong foundation for future research. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in preclinical and clinical settings. The data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further exploration of this compelling natural compound.

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